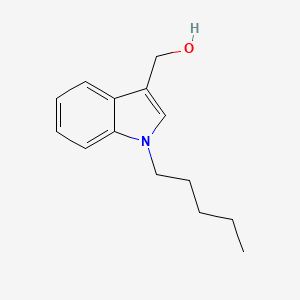![molecular formula C13H19N3O4S B13078572 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13078572.png)
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine typically involves the reaction of piperidine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles, organic solvents, and bases.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of 2-[1-(2-Aminobenzenesulfonyl)piperidin-2-yl]ethan-1-amine.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is not well-documented. it is likely to interact with molecular targets through its functional groups. The nitro group may participate in redox reactions, while the piperidine ring can engage in various interactions with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminoethyl)piperidine: A similar compound with an aminoethyl group instead of the nitrobenzenesulfonyl group.
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol: A related compound with an ethan-1-ol group instead of ethan-1-amine.
Uniqueness
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is unique due to the presence of both the nitrobenzenesulfonyl and piperidine moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H19N3O4S |
|---|---|
Poids moléculaire |
313.37 g/mol |
Nom IUPAC |
2-[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]ethanamine |
InChI |
InChI=1S/C13H19N3O4S/c14-9-8-11-5-3-4-10-15(11)21(19,20)13-7-2-1-6-12(13)16(17)18/h1-2,6-7,11H,3-5,8-10,14H2 |
Clé InChI |
DYHVGVBMLODRDT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


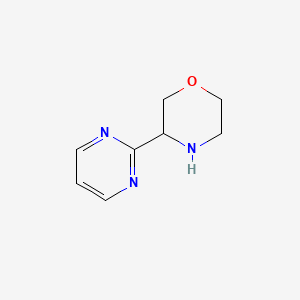
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)


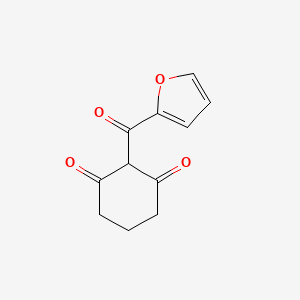
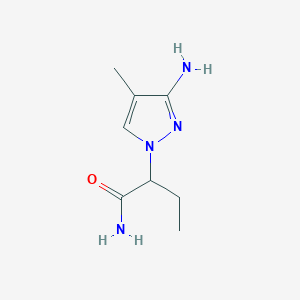
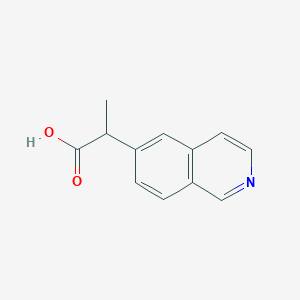
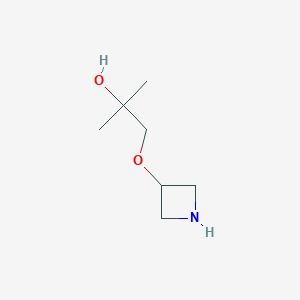
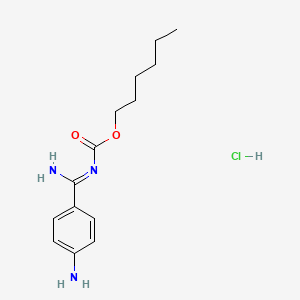
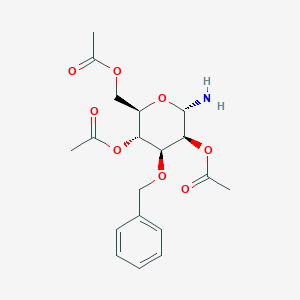
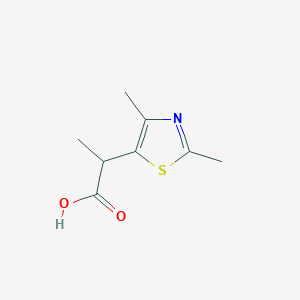
![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
